Aluminum;indium -

Aluminum;indium

Catalog Number: EVT-15580070
CAS Number:
Molecular Formula: AlIn
Molecular Weight: 141.800 g/mol
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Product Introduction

Overview

The compound aluminum;indium refers to a class of materials primarily composed of aluminum and indium, elements that share similar chemical properties as they belong to group 13 of the periodic table. Aluminum, with the atomic number 13, is a lightweight metal known for its excellent corrosion resistance and conductivity. Indium, with the atomic number 49, is a post-transition metal characterized by its softness and high ductility. The combination of these two elements can lead to various alloys and compounds that exhibit unique properties suitable for numerous applications.

Source

Aluminum is abundantly found in nature, primarily in bauxite ore, while indium is extracted as a by-product during the refining of zinc ores. The extraction and processing of these metals are crucial for their utilization in advanced materials and technologies.

Classification

Aluminum and indium can form various compounds and alloys, including aluminum indium nitride (AlInN) and aluminum indium tin hydroxide. These materials are classified based on their composition, crystal structure, and intended applications.

Synthesis Analysis

Methods

The synthesis of aluminum-indium compounds can be achieved through several methods:

  1. Metal-Organic Chemical Vapor Deposition (MOCVD): This technique involves the deposition of thin films by vaporizing metal-organic precursors. It allows for precise control over composition and thickness, making it suitable for semiconductor applications .
  2. Stacked Elemental Layer Technique: In this method, elemental layers of aluminum and indium are alternately deposited onto substrates. For example, aluminum indium nitride thin films have been synthesized using this technique with annealing steps to enhance crystallinity .
  3. Hydraulic Pressure Techniques: This method utilizes anodic aluminum oxide templates to create nanostructures such as indium nanowires. The indium melt is injected into the template under pressure, resulting in continuous nanowires .

Technical Details

The choice of synthesis method depends on the desired properties and applications of the resulting material. For instance, MOCVD is often preferred for producing high-purity semiconductor materials, while hydraulic techniques are useful for creating nanostructured forms.

Molecular Structure Analysis

Structure

The molecular structure of aluminum-indium compounds varies depending on their specific composition. For example:

  • Aluminum Indium Nitride (AlInN): This compound typically adopts a wurtzite crystal structure, which is characterized by its hexagonal lattice arrangement.
  • Aluminum Indium Tin Hydroxide: This compound has a more complex structure involving multiple metal cations coordinated with hydroxide ions.

Data

  • Molecular Formula: For aluminum indium tin hydroxide, it is represented as AlH₁₃InO₁₀Sn with a molecular weight of approximately 433.60 g/mol .
  • Crystal Structures: The lattice parameters and symmetry can vary significantly among different compounds formed from aluminum and indium.
Chemical Reactions Analysis

Reactions

Aluminum-indium compounds can undergo various chemical reactions depending on their environment:

  1. Formation Reactions: Aluminum reacts with indium under specific conditions to form alloys or intermetallic compounds.
  2. Oxidation Reactions: Aluminum can oxidize in air to form aluminum oxide, while indium can form indium oxides upon heating.
  3. Acid-Base Reactions: Indium compounds can react with acids to produce soluble salts; for instance:
    In OH 3+3HClInCl3+3H2O\text{In OH }_3+3\text{HCl}\rightarrow \text{InCl}_3+3\text{H}_2\text{O}

Technical Details

These reactions are essential for understanding the stability and reactivity of aluminum-indium materials in various applications.

Mechanism of Action

Process

The mechanism by which aluminum-indium compounds function often involves their electronic properties:

  • In semiconductor applications, the presence of indium alters the bandgap energy of aluminum-based materials, enhancing their conductivity and optical properties.
  • In galvanic anodes, indium plays a crucial role in activating aluminum by influencing the electrochemical processes at the anode surface .

Data

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Applications

Scientific Uses

  1. Semiconductors: Aluminum-indium gallium arsenide (AlInGaAs) is widely used in optoelectronic devices like lasers and photodetectors.
  2. Flat Panel Displays: Indium tin oxide (ITO), which includes indium from aluminum-indium compounds, serves as a transparent conductive coating in displays.
  3. Nanotechnology: Nanostructures formed from aluminum-indium alloys are utilized in advanced electronic devices due to their unique electrical properties .

These diverse applications highlight the significance of aluminum-indium compounds in modern technology and materials science.

Synthesis and Fabrication Methodologies of Aluminum-Indium Compounds

Historical Evolution of Aluminum-Indium Alloy Production Techniques

The development of aluminum-indium (Al-In) systems has progressed from rudimentary metallurgical processes to sophisticated nanomaterial synthesis. Early methods focused primarily on melting and mechanical mixing, particularly for creating low-melting-point eutectic alloys like Al-Ga-In systems. These were initially explored for hydrogen generation via hydrolysis reactions, where indium's role in disrupting aluminum's passive oxide layer became evident. The wet chemical synthesis route marked a significant advancement for nanoscale compounds, enabling the first fabrication of ternary oxides like indium aluminate (InAlO₃). Pioneering work demonstrated that reacting indium chloride (InCl₃) and aluminum chloride (AlCl₃) precursors in aqueous ammonia solutions, followed by calcination at 900°C, yielded InAlO₃ nanoparticles (15–39 nm) with hexagonal-cubic phase structures [1]. This method provided foundational insights into cation homogenization and crystallite size control—principles later adapted for advanced functional materials. Concurrently, mechanical activation (e.g., ball milling) emerged to enhance aluminum-water reactivity, though limitations in shelf life due to oxidation necessitated protective storage environments [3].

Table 1: Evolution of Aluminum-Indium Synthesis Methods

EraPrimary TechniqueKey InnovationResulting Material
Pre-2000sMelt AlloyingEutectic Ga-In liquid metal integrationAl-Ga-In composites (bulk)
Early 2000sWet Chemical CoprecipitationAmmonia-driven coprecipitationInAlO₃ nanoparticles (15–39 nm)
2010sMechanical Ball MillingOxide layer defect engineeringActivated Al-In powders
Post-2020Thermal SinteringEGaIn suspension integrationMicrocomposites (1020 ml H₂/g)

Advanced Growth Techniques for Aluminum-Indium Nitride (AlInN) Thin Films

Aluminum-indium nitride (AlₓIn₁₋ₓN) has emerged as a critical III-nitride semiconductor due to its tunable direct bandgap (0.64–6.2 eV), enabling applications from deep-UV optoelectronics to high-efficiency solar cells [2] [5]. However, achieving stoichiometric control and high crystalline quality remains challenging, driving innovation in epitaxial and physical vapor deposition techniques.

Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD)

MBE and MOCVD dominate high-end AlInN film production, leveraging ultra-high vacuum conditions and precursor gas modulation for atomic-level control. In MOCVD, trimethylindium (TMI), trimethylaluminum (TMA), and ammonia (NH₃) react at temperatures >550°C to deposit crystalline films. This technique achieves precise indium incorporation (x = In/(In+Al)), but faces metallic segregation at high indium fractions (x>0.3) due to thermal instability of In-N bonds [5]. MBE circumvents this by using lower growth temperatures (400–500°C) and separate aluminum and indium effusion cells, enabling indium-rich compositions (x=0.7) with bandgaps as low as 1.8 eV. Both methods produce films with reduced bowing parameters (b≈3.5 eV) compared to sputtering, minimizing bandgap deviations from Vegard’s law predictions. However, their high energy consumption, slow growth rates, and cost limit industrial scalability [2] [5].

Magnetron Sputtering as a Scalable Alternative

Magnetron sputtering offers a cost-effective, room-temperature route for AlInN deposition, addressing scalability challenges. Recent breakthroughs utilize DC co-sputtering with separate indium and aluminum targets under nitrogen/argon plasma. Key parameters include:

  • Target Power Balance: Increasing aluminum power (60→180 W) elevates AlN formation, raising bandgaps from 1.8 eV to 2.0 eV while reducing indium incorporation (In3d₅/₂ XPS peak intensity drops 40%) [7].
  • Gas Flow Ratios: Optimal Ar:N₂ (2:8 sccm) minimizes defects by enhancing nitridation kinetics.
  • In-situ Characterization: Integrated XPS/AES systems confirm stoichiometry without air exposure, revealing In-N bonds at 444.5 eV and Al-N bonds at 73.7 eV [7].

Resulting films exhibit smooth surfaces (Ra<3 nm), making them suitable for heterojunction solar cells. Despite challenges in achieving single-crystal epitaxy at room temperature, sputtered AlInN demonstrates competitive hole-blocking capabilities in photovoltaic devices.

Table 2: Sputtering vs. Epitaxial Techniques for AlInN Films

ParameterMOCVD/MBEDC Sputtering
Growth Temp.400–800°C25°C (room temp.)
Bandgap ControlPrecise (x-dependent)1.8–2.0 eV (power-dependent)
Indium ContentHigh (x≤0.7)Limited by target arcing
ThroughputLow (≤2 µm/hr)High (industrial scale)
CrystallinitySingle-crystal (wurtzite)Polycrystalline/amorphous

Novel Composite Synthesis via Thermal Sintering

Thermal sintering has unlocked new Al-In composite architectures for energy applications, notably hydrogen generation and thermal management. In hydrogen production, eutectic gallium-indium (EGaIn)-activated aluminum microcomposites are synthesized via a three-step process:

  • EGaIn Suspension: Probe-sonicating EGaIn in isopropanol creates nanodroplets.
  • Aluminum Infiltration: Mixing EGaIn with aluminum powder (1–10 wt%) under inert atmosphere.
  • Thermal Sintering: Heating to 200°C consolidates the composite, forming micro-galvanic cells where indium disrupts Al₂O₃ passivation [3].

These composites achieve hydrogen yields of 1020 ml/g at ambient conditions via:

2Al + 6H₂O → 2Al(OH)₃ + 3H₂↑

For electronic packaging, fast hot-pressing sintering (FHP) creates high-density Al-Si-In composites (40–70 vol% Si) at 470°C and 300 MPa. The direct current-assisted method delivers heating rates of 100°C/min, enhancing thermal conductivity (139 W/m·K for Al-40Si) while tailoring thermal expansion coefficients (CTE=7–16 ppm/K) to match semiconductor substrates like GaAs [9].

Phase Diagram-Guided Alloy Design in the Al-In System

The Al-In phase diagram is foundational for rational alloy design, revealing critical invariant reactions and solubility limits. Experimental studies confirm:

  • Limited Mutual Solubility: Solid-state Al-In solubility is <0.1 at% across all temperatures [6].
  • Eutectic Points: The Al-rich eutectic occurs at 637°C and 3.08 at% In, with L ⇌ (Al) + Al₃In [6].
  • Intermediate Phases: Five stoichiometric compounds exist—Al₃In (peritectic, 980°C), Al₂In (congruent, 1050°C), AlIn (peritectic, 1138°C), Al₂In₃ (congruent), and AlIn₂ (peritectic, 955°C) [6].

Table 3: Key Phase Transitions in the Al-In System

ReactionTemperature (°C)Composition (at% In)Type
L ⇌ (Al) + Al₃In637 ± 23.08Eutectic
L + Al₂In ⇌ Al₃In980 ± 222.5Peritectic
L ⇌ Al₂In1050 ± 533.3Congruent
L + Al₂In ⇌ AlIn1138 ± 250.0Peritectic
L ⇌ Al₂In₃1081 ± 260.0Congruent
L ⇌ AlIn₂ + (In)955 ± 295.0Eutectic

These insights guide processing parameters: For instance, peritectic solidification of Al₃In necessitates rapid cooling to suppress phase segregation, while eutectic Al-In alloys enable low-melting-point fillers. In powder metallurgy, sintering temperatures must stay below 637°C to avoid liquid-phase embrittlement in Al-rich compositions [6] [9].

Conclusion of Synthesis SectionThe fabrication of aluminum-indium materials has evolved from bulk alloy melting to nano-engineering, driven by phase behavior fundamentals and innovative processing. While MBE/MOCVD deliver epitaxial AlInN for high-end optoelectronics, sputtering and sintering offer scalable routes for functional composites. Future advances will likely focus on in-situ diagnostics during growth and machine learning-guided phase design to further optimize these compounds.

Properties

Product Name

Aluminum;indium

IUPAC Name

aluminum;indium

Molecular Formula

AlIn

Molecular Weight

141.800 g/mol

InChI

InChI=1S/Al.In

InChI Key

AJGDITRVXRPLBY-UHFFFAOYSA-N

Canonical SMILES

[Al].[In]

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